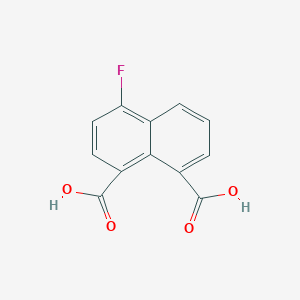

4-Fluoronaphthalene-1,8-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

16275-59-5 |

|---|---|

Molecular Formula |

C12H7FO4 |

Molecular Weight |

234.18 g/mol |

IUPAC Name |

4-fluoronaphthalene-1,8-dicarboxylic acid |

InChI |

InChI=1S/C12H7FO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,(H,14,15)(H,16,17) |

InChI Key |

FDVPVNPKXXRQBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 4 Fluoronaphthalene 1,8 Dicarboxylic Acid

Strategies for Introducing Fluorine at the Naphthalene (B1677914) C-4 Position

The regioselective introduction of a fluorine atom onto the naphthalene skeleton is a critical step in the synthesis of the target compound. Both electrophilic and nucleophilic fluorination strategies, as well as halogen-exchange reactions, are viable approaches.

Electrophilic and Nucleophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich naphthalene precursor with an electrophilic fluorine source ("F+"). Reagents such as N-fluorobis(phenylsulfonyl)amine (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™) are commonly employed for the fluorination of aromatic compounds. researchgate.netnih.govacs.org For instance, the direct fluorination of naphthalene or its derivatives can be achieved, sometimes with greater selectivity in the absence of a solvent. researchgate.net The reaction mechanism can proceed via a single electron transfer (SET) pathway, particularly with reagents like Selectfluor™. researchgate.net

Nucleophilic aromatic substitution (SNAr) offers an alternative route, where a suitable leaving group on the naphthalene ring is displaced by a nucleophilic fluoride (B91410) source. nih.govnih.govmasterorganicchemistry.com This method is most effective when the aromatic ring is activated by electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.govmasterorganicchemistry.com While traditional SNAr reactions have limitations, newer methods, including concerted nucleophilic aromatic substitution (CSNAr), are expanding the scope to include less activated aromatic systems. nih.govnih.gov

| Approach | Fluorinating Agent Examples | Key Mechanistic Feature | Substrate Requirements |

|---|---|---|---|

| Electrophilic Fluorination | NFSI, Selectfluor™ | Reaction with electrophilic "F+" source; can proceed via SET pathway. researchgate.net | Electron-rich aromatic ring. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF, TBAF | Formation of a Meisenheimer intermediate. nih.govmasterorganicchemistry.com | Aromatic ring with a good leaving group and activating electron-withdrawing groups. nih.govmasterorganicchemistry.com |

Halogen-Exchange Reactions for Fluorination (e.g., Finkelstein-type reactions)

The Halex process, a specific type of nucleophilic aromatic substitution, is a prominent method for converting aromatic chlorides and bromides to their corresponding fluorides. wikipedia.orgacsgcipr.org This reaction typically involves heating the aryl halide with an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.org The efficiency of the Halex reaction is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. acsgcipr.orgcas.cn For the synthesis of 4-fluoronaphthalene derivatives, a precursor such as 4-chloronaphthalene-1,8-dicarboxylic acid or a related intermediate could potentially undergo a Halex reaction. The use of phase-transfer catalysts can be beneficial in these heterogeneous reactions to improve the solubility and reactivity of the fluoride salt. acsgcipr.orgresearchgate.net More soluble fluoride sources like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) can also be utilized. wikipedia.orgscientificupdate.com

Approaches for Constructing the Naphthalene-1,8-dicarboxylic Acid Moiety

The formation of the 1,8-dicarboxylic acid group on the naphthalene ring is another key synthetic challenge. This can be accomplished through various methods, including carboxylation of organometallic intermediates, oxidation of suitable precursors, and cyclization strategies.

Carboxylation Techniques (e.g., Grignard-based carboxylation)

Carboxylation of a Grignard reagent is a classic and effective method for the formation of carboxylic acids. libretexts.orglibretexts.orgyoutube.comyoutube.com In the context of synthesizing 4-fluoronaphthalene-1,8-dicarboxylic acid, a di-Grignard reagent could theoretically be formed from a 4-fluoro-1,8-dihalogenated naphthalene precursor. However, the formation of Grignard reagents from organofluorine compounds can be challenging due to the strength of the C-F bond. nih.gov An alternative would be to form a Grignard reagent from a more reactive halogen, such as bromine or iodine, at the 1 and 8 positions of a 4-fluoronaphthalene core. This di-Grignard reagent would then be reacted with carbon dioxide (dry ice) to generate the dicarboxylate, which upon acidic workup, would yield the desired dicarboxylic acid. libretexts.orgyoutube.com It is crucial to perform this reaction under anhydrous conditions to prevent the quenching of the Grignard reagent. youtube.com

A related approach involves the carboxylation of other organometallic species or direct carboxylation of the aromatic ring. For instance, methods for the direct carboxylation of naphthalene using carbon dioxide in the presence of a Lewis acid catalyst have been explored to produce naphthoic acids. google.com

Oxidation Pathways to Dicarboxylic Acids from Precursors (e.g., oxidation of methyl ketones or acetylnaphthalenes)

The oxidation of an appropriately substituted acenaphthene (B1664957) precursor is a common and direct route to naphthalene-1,8-dicarboxylic acids (as their anhydrides, known as naphthalic anhydrides). wikipedia.orgnih.gov For the target molecule, this would involve the oxidation of 4-fluoroacenaphthene. Strong oxidizing agents such as sodium or potassium dichromate in an acidic medium can effectively cleave the C-C bond of the five-membered ring in acenaphthene to form the peri-dicarboxylic acid. nih.gov The reaction of an acenaphthenequinone (B41937) intermediate with alkaline hydrogen peroxide also yields the corresponding 1,8-naphthalic anhydride (B1165640). electronicsandbooks.com

| Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Acenaphthylene | Sodium dichromate | 1,8-Naphthalic anhydride | nih.gov |

| Acenaphthenequinone | Alkaline hydrogen peroxide | 1,8-Naphthalic anhydride | electronicsandbooks.com |

Multi-component Cyclization and Annulation Reactions (e.g., from 1,8-diaminonaphthalene)

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single step. chemicalpapers.comrsc.orgorganic-chemistry.org While a direct MCR to this compound is not commonly reported, the synthesis of the core naphthalic anhydride structure can be achieved through various cyclization and annulation strategies. For example, derivatives of 1,8-naphthalic anhydride can be synthesized from precursors like 1,8-diaminonaphthalene (B57835). The amino groups can be converted to other functionalities that can then be transformed into carboxylic acid groups. For instance, Sandmeyer-type reactions could be used to convert the amino groups to nitriles, which can then be hydrolyzed to the dicarboxylic acid. The introduction of the fluorine at the 4-position would need to be considered either on the starting 1,8-diaminonaphthalene or at a later stage in the synthetic sequence.

Convergent and Divergent Synthetic Pathways to this compound

The strategic construction of the this compound scaffold can be approached through both convergent and divergent synthetic designs. These strategies offer flexibility in precursor selection and the potential for generating analogues from common intermediates.

Sequential Functionalization Strategies

Sequential functionalization represents a linear approach where a parent molecule is modified step-by-step to introduce the desired functional groups. A key and documented route to a direct precursor of this compound begins with the readily available hydrocarbon, acenaphthene. nuph.edu.ua

The synthetic sequence is as follows:

Fluorination of Acenaphthene: The initial step involves the introduction of a fluorine atom onto the acenaphthene backbone to yield 5-fluoroacenaphthene.

Oxidation to Anhydride: The resulting 5-fluoroacenaphthene is then subjected to strong oxidation conditions. This process cleaves the five-membered ring, forming two carboxylic acid groups that cyclize to yield 4-fluoro-1,8-naphthalic anhydride. nuph.edu.ua

Hydrolysis to Dicarboxylic Acid: The final step, a straightforward hydrolysis of the 4-fluoro-1,8-naphthalic anhydride, yields the target molecule, this compound.

This linear sequence is reliable for producing the target compound, with each step building upon the last.

Table 1: Sequential Synthesis of this compound

| Step | Starting Material | Key Reagents/Conditions | Product |

| 1 | Acenaphthene | Fluorinating Agent | 5-Fluoroacenaphthene |

| 2 | 5-Fluoroacenaphthene | Oxidizing Agent (e.g., CrO₃, Na₂Cr₂O₇) | 4-Fluoro-1,8-naphthalic anhydride |

| 3 | 4-Fluoro-1,8-naphthalic anhydride | H₂O, Acid or Base catalyst | This compound |

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. While a specific tandem reaction for the direct synthesis of this compound is not prominently reported, hypothetical pathways can be envisioned. For instance, a dual-catalytic system involving photoredox and cobalt catalysis has been used for the tandem dehydrogenative azolation and aromatization of tetrahydronaphthalene. acs.org A conceptually similar approach could potentially be developed to construct the fluorinated naphthalene core from simpler precursors in a cascade fashion.

Novel and Sustainable Synthetic Approaches for Fluorinated Naphthalene Carboxylic Acids

Recent advances in synthetic chemistry offer promising new avenues for the synthesis of fluorinated aromatic compounds, emphasizing sustainability, efficiency, and novel reactivity.

Mechanochemical Synthesis in Organofluorine Chemistry

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more energy-efficient alternative to traditional solution-phase synthesis. researchgate.net This technique has been successfully applied to the synthesis of various organic molecules, including fluorinated imines, by grinding solid reactants together. mdpi.com

Potential Application: A potential mechanochemical route to this compound could involve the solid-state oxidation of 5-fluoroacenaphthene or the hydrolysis of 4-fluoro-1,8-naphthalic anhydride. The advantages would be reduced solvent waste and potentially shorter reaction times compared to conventional heating methods.

Table 2: Comparison of Synthetic Approaches

| Feature | Sequential Synthesis | Mechanochemical Synthesis | Photoredox Catalysis | Biocatalysis |

| Solvent Use | High | Low to None | Moderate | Aqueous Media |

| Energy Input | Often requires heating | Mechanical Grinding | Visible Light | Mild Temperatures |

| Reaction Conditions | Often harsh (strong acids/oxidants) | Generally Mild | Mild | Mild |

| Selectivity | Generally Good | Can be high | High | High (Regio- and Stereoselective) |

| Sustainability | Lower | Higher | High | Highest |

Photoredox Catalysis in C-F Bond Formation or Carboxylation

Visible-light photoredox catalysis has emerged as a powerful tool for forging and cleaving challenging bonds under exceptionally mild conditions. mdpi.com

C-F Bond Formation: While direct C-H fluorination of naphthalene to the 4-position would be challenging due to regioselectivity, photoredox catalysis offers novel pathways. For instance, it can enable the generation of carbon-centered radicals that can be trapped by a fluorine source. nih.gov

Carboxylation: Photoredox catalysis can facilitate the carboxylation of aryl halides or triflates with CO₂ under low pressure and at room temperature. researchgate.netchemrxiv.org A potential strategy could involve the photoredox-catalyzed dicarboxylation of a 4-fluoronaphthalene dihalide. This approach avoids the use of highly reactive organometallic reagents.

The core principle involves a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, converting stable organic molecules into reactive radical ions. researchgate.net

Biocatalytic Routes to Fluorinated Naphthalene Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions (aqueous media, mild temperatures). nih.gov

Biocatalytic Fluorination: While naturally occurring fluorinase enzymes are rare, directed evolution has been used to engineer enzymes, such as non-heme iron-dependent halogenases, to catalyze C-H fluorination reactions on various substrates. chemrxiv.org A future direction could be the development of an enzyme capable of selectively fluorinating the 4-position of a naphthalene-1,8-dicarboxylic acid precursor.

Biocatalytic Oxidation/Carboxylation: Enzymes like monooxygenases and dioxygenases are known to hydroxylate aromatic rings, which can then be further functionalized. nih.gov Enzyme cascades have been designed to convert alcohols to carboxylic acids in one-pot systems. rsc.org It is conceivable that a chemo-enzymatic strategy could be developed, where an enzyme first creates a functional handle on the naphthalene ring, which is then chemically converted to the carboxylic acid groups. nih.gov

These novel approaches, while not yet established for the specific synthesis of this compound, represent the forefront of synthetic chemistry and offer exciting possibilities for future, more sustainable production.

Chemical Reactivity, Functional Group Transformations, and Derivatization of 4 Fluoronaphthalene 1,8 Dicarboxylic Acid

Reactivity of the Carboxylic Acid Functionalities

The two carboxylic acid groups at the 1 and 8 positions of the naphthalene (B1677914) ring are the primary sites for a variety of chemical transformations. Their proximity influences their reactivity, often leading to cyclic products.

The carboxylic acid groups of 4-fluoronaphthalene-1,8-dicarboxylic acid can undergo esterification and amidation to form the corresponding esters and amides.

Esterification: In a reaction known as Fischer esterification, carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. masterorganicchemistry.commasterorganicchemistry.com This process is an equilibrium, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com For this compound, reaction with an alcohol (R-OH) under acidic conditions would yield the corresponding mono- or di-ester. The formation of cyclic esters, or lactones, can also occur intramolecularly. masterorganicchemistry.com However, the direct esterification of naphthalene dicarboxylic acids can sometimes result in low yields. google.com

Amidation: Amides can be synthesized from the corresponding carboxylic acids. One common method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride (B1165640), which then readily reacts with an amine. For instance, the related compound 4-piperidinyl-1,8-naphthalic anhydride can be condensed with methyl 4-aminobenzoate (B8803810) to yield an amide-ester derivative. nih.gov This suggests that this compound can be converted to its anhydride and subsequently reacted with amines to form naphthalimides, a class of compounds with significant applications. nuph.edu.uaresearchgate.net

| Reaction | Reagents | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Mono- or Di-ester |

| Amidation | Amine (R-NH₂), often via anhydride intermediate | N-substituted 4-fluoro-1,8-naphthalimide |

The 1,8-disposition of the carboxylic acid groups in this compound makes it highly prone to intramolecular dehydration to form a stable five-membered cyclic anhydride, 4-fluoro-1,8-naphthalic anhydride. This reaction is analogous to the formation of 1,8-naphthalic anhydride from naphthalene-1,8-dicarboxylic acid. wikipedia.org The formation of the anhydride is a crucial step in the synthesis of various derivatives.

4-Fluoro-1,8-naphthalic anhydride can serve as a versatile intermediate. For example, it can undergo imidation with amino acids like glycine, β-alanine, and 6-aminocaproic acid to produce N-carboxyalkyl-4-fluoro-1,8-naphthalimides. nuph.edu.uaresearchgate.net These derivatives are of interest as potential fluorescent labels. nuph.edu.uaresearchgate.net

| Starting Material | Reaction | Product |

| This compound | Dehydration (e.g., heat) | 4-Fluoro-1,8-naphthalic anhydride |

| 4-Fluoro-1,8-naphthalic anhydride | Reaction with primary amines (R-NH₂) | N-substituted 4-fluoro-1,8-naphthalimides |

Carboxylic acids can be converted to more reactive acyl halides, which are valuable synthetic intermediates. wikipedia.org Acyl chlorides are the most common, typically prepared by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org For this compound, treatment with such reagents would be expected to yield 4-fluoronaphthalene-1,8-dicarbonyl dichloride. Acyl fluorides can be synthesized from carboxylic acids using reagents like sulfur tetrafluoride (SF₄). wikipedia.org These acyl halides can then be used in a variety of subsequent reactions, such as Friedel-Crafts acylations and the synthesis of esters and amides under milder conditions than direct reactions with the carboxylic acid. libretexts.org

| Reagent | Product |

| Thionyl chloride (SOCl₂) | 4-Fluoronaphthalene-1,8-dicarbonyl dichloride |

| Sulfur tetrafluoride (SF₄) | 4-Fluoronaphthalene-1,8-dicarbonyl difluoride |

Reactivity of the Fluorine Substituent

The fluorine atom on the naphthalene ring is generally unreactive towards many chemical transformations. However, under specific conditions, it can participate in nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. masterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group (in this case, fluoride) on the aromatic ring. The reaction typically proceeds through a stepwise addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex, or in some cases, a concerted mechanism. researchgate.net

The presence of the two electron-withdrawing carboxylic acid groups (or their derivatives like anhydrides or imides) ortho and para to the fluorine atom would activate the ring towards nucleophilic attack. This makes the fluorine atom susceptible to displacement by various nucleophiles. While SNAr reactions on electron-poor fluoroarenes are well-established, recent advances using organic photoredox catalysis have enabled the defluorination of even unactivated fluoroarenes. nih.gov

The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the solvent. For instance, in related systems, polar aprotic solvents like DMSO have been shown to be effective for the nucleophilic aromatic substitution of fluorine. researchgate.net A range of nucleophiles, including amines, azoles, and in some intramolecular cases, carboxylic acids, can be employed. nih.gov

| Reaction Type | Nucleophile | Potential Product |

| Nucleophilic Aromatic Substitution (SNAr) | Amines (R₂NH) | 4-Amino-naphthalene-1,8-dicarboxylic acid derivatives |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (RO⁻) | 4-Alkoxy-naphthalene-1,8-dicarboxylic acid derivatives |

| Nucleophilic Aromatic Substitution (SNAr) | Thiolates (RS⁻) | 4-Thioether-naphthalene-1,8-dicarboxylic acid derivatives |

C-F Bond Activation Studies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. For aromatic fluorides, this bond is further strengthened by the sp² hybridization of the carbon atom. While specific C-F bond activation studies on this compound are not extensively documented in publicly available literature, the principles of C-F activation in fluoroarenes can be applied.

Transition metal complexes, particularly those of nickel, palladium, and rhodium, are known to mediate the cleavage of C-F bonds, often through oxidative addition. These reactions typically require forcing conditions and specific ligand environments on the metal center. The presence of the electron-withdrawing anhydride group on the naphthalene ring would likely influence the electronic properties of the C-F bond, potentially making it more susceptible to certain types of activation, particularly those involving nucleophilic attack at the carbon atom.

Research on other fluorinated polycyclic aromatic hydrocarbons suggests that C-F activation can be competitive with C-H activation. The regioselectivity of such processes is governed by a delicate balance of thermodynamics and kinetics, influenced by the metal, ligands, and the substrate's electronic and steric properties.

Defluorination and Hydrodefluorination Processes

Defluorination, the removal of a fluorine atom, and hydrodefluorination, its replacement with a hydrogen atom, are important transformations for modifying the properties of fluorinated organic compounds. These processes can be achieved through various chemical methods.

Reductive defluorination can be accomplished using strong reducing agents, such as alkali metals (e.g., sodium, potassium) in the presence of a proton source, or through catalytic hydrogenation under high pressure and temperature with catalysts like palladium on carbon. Hydrodefluorination of fluoroarenes has also been reported using main group metal hydrides.

For this compound or its anhydride, these reactions would compete with the reduction of the carboxylic acid or anhydride functionalities. The choice of reagents and reaction conditions would be crucial to achieve selective defluorination. For instance, milder, more chemoselective methods, potentially involving specific transition metal catalysts, would be necessary to preserve the carboxylic acid groups.

Table 1: Potential Methods for Defluorination and Hydrodefluorination

| Method | Reagents and Conditions | Potential Outcome on this compound |

| Reductive Defluorination | Na or K metal in liquid NH₃ or with a proton source (e.g., t-BuOH) | Potential for defluorination, but may also reduce the aromatic system and/or carboxylic acid groups. |

| Catalytic Hydrogenation | H₂, Pd/C, high pressure, high temperature | Likely to cause hydrodefluorination, but may also lead to reduction of the naphthalene core and carboxylic acids. |

| Main Group Metal Hydrides | e.g., LiAlH₄, NaBH₄ | Generally, not effective for C-F bond cleavage on arenes. Would likely reduce the carboxylic acid groups. |

| Transition Metal-Catalyzed Hydrodefluorination | Transition metal catalyst (e.g., Rh, Ru), H₂ or other hydrogen source | Offers potential for more selective hydrodefluorination under milder conditions. |

Electrophilic and Nucleophilic Substitutions on the Naphthalene Core

Directing Effects of Fluorine and Carboxyl Groups

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring system is controlled by the directing effects of the existing substituents.

Fluorine (at C-4): Fluorine is an ortho-, para-directing deactivator. It withdraws electron density through its strong inductive effect (-I) but donates electron density through resonance (+R). The resonance effect directs incoming electrophiles to the ortho and para positions. In this case, the positions ortho to the fluorine are C-3 and C-5, and the para position is C-1 (already substituted).

Carboxyl Groups (at C-1 and C-8, likely as an anhydride): The anhydride group is a powerful electron-withdrawing group and a meta-director. It strongly deactivates the naphthalene ring towards electrophilic attack. The positions meta to the anhydride on the same ring are C-2 and C-7.

In contrast, the electron-deficient nature of the ring system, particularly due to the anhydride, makes it more susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atom at C-4 is activated towards nucleophilic displacement by the electron-withdrawing anhydride group. Nucleophiles would preferentially attack the C-4 position, leading to the substitution of the fluorine atom.

Regioselective Functionalization

Achieving regioselective functionalization of this compound requires careful consideration of the directing effects and the choice of reaction type.

For electrophilic substitution , forcing conditions would be necessary, and a mixture of products would be likely. The positions at C-2 and C-7 are electronically favored by the anhydride's directing effect, while position C-5 is favored by the fluorine's directing effect (position C-3 is sterically hindered by the peri-anhydride).

For nucleophilic aromatic substitution , the C-4 position is highly activated for regioselective functionalization. A wide range of nucleophiles (e.g., amines, alkoxides, thiolates) could be used to displace the fluorine atom, providing a reliable route to a variety of 4-substituted naphthalic anhydride derivatives.

Table 2: Predicted Regioselectivity of Reactions on 4-Fluoronaphthalic Anhydride

| Reaction Type | Reagent Type | Predicted Major Product Position(s) | Rationale |

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ (Nitration) | 2, 5, or 7 | Deactivated system. Competition between directing effects of F and anhydride. |

| Nucleophilic Aromatic Substitution | e.g., RNH₂ (Amination) | 4 | Activation of the C-F bond by the electron-withdrawing anhydride group. |

Formation of Advanced Derivatives from this compound

Preparation of Organoboron Derivatives (e.g., 4-fluoronaphthalene-1-boronic acid and esters)

The synthesis of 4-fluoronaphthalene-1-boronic acid from this compound is not a straightforward conversion. Boronic acids are typically synthesized from aryl halides or through C-H activation, not directly from carboxylic acids. A plausible synthetic route would likely involve the conversion of one of the carboxylic acid groups into a halogen, which can then be transformed into a boronic acid.

A hypothetical pathway could be:

Selective Decarboxylation/Halogenation: One of the carboxylic acid groups would need to be selectively removed and replaced with a halogen (e.g., bromine or iodine), for example, through a Hunsdiecker-type reaction or a related transformation. This would yield a halofluoronaphthalic anhydride.

Miyaura Borylation: The resulting aryl halide could then undergo a palladium-catalyzed borylation reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to afford the corresponding boronic ester.

Hydrolysis: Subsequent hydrolysis of the boronic ester would yield the target 4-fluoronaphthalene-1-boronic acid.

Alternatively, if 4-fluoro-1-halonaphthalene is used as a starting material, the synthesis of 4-fluoronaphthalene-1-boronic acid is more direct.

Table 3: General Synthetic Approaches to Aryl Boronic Acids

| Method | Starting Material | Key Reagents |

| From Aryl Halides | Aryl bromide or iodide | 1. B₂pin₂, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., KOAc) 2. Acidic or basic hydrolysis |

| From Grignard Reagents | Aryl bromide or iodide | 1. Mg metal 2. Trialkyl borate (B1201080) (e.g., B(OMe)₃) 3. Acidic workup |

| From Organolithium Reagents | Aryl bromide or iodide | 1. n-BuLi or t-BuLi 2. Trialkyl borate (e.g., B(OMe)₃) 3. Acidic workup |

Given the commercial availability of 4-fluoronaphthalene-1-boronic acid, it is likely produced from a more accessible precursor than this compound.

Synthesis of Polycyclic Aromatic Hydrocarbon (PAH) Derivatives

The rigid, planar structure of the naphthalene-1,8-dicarboxylic acid framework makes it a valuable building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The dicarboxylic acid functionality, often in its more reactive anhydride form (4-fluoronaphthalic anhydride), serves as a key site for extending the aromatic system.

One common strategy involves the reaction of the naphthalic anhydride core with various nucleophiles to form N-substituted naphthalimides, which are themselves a class of important fluorescent dyes and materials. These reactions can be used to append other aromatic or functional groups, effectively building out the PAH structure. For instance, 4-substituted naphthalic anhydrides, such as 4-chloro-1,8-naphthalic anhydride, readily undergo condensation reactions with primary amines. nih.gov A similar pathway is available for 4-fluoro-1,8-naphthalic anhydride, which can be reacted with amino acids to produce N-carboxyalkyl-4-fluoro-1,8-naphthalimides. nuph.edu.ua These derivatives contain a reactive carboxylic group that can be used for further coupling reactions to build larger molecular architectures.

The general synthetic approach often begins with acenaphthene (B1664957), which is oxidized to form the 1,8-naphthalic anhydride intermediate. nih.gov This anhydride can then be functionalized. In the case of the 4-fluoro derivative, the synthesis starts with 5-fluoroacenaphthene, which is oxidized to yield 4-fluoro-1,8-naphthalic anhydride. nuph.edu.ua This key intermediate serves as the direct precursor for a variety of derivatives.

The imidation of 4-fluoro-1,8-naphthalic anhydride with different amines is a versatile method for creating more complex PAH derivatives. The resulting imide structure is exceptionally stable due to its aromaticity and conjugation. By selecting amines that contain other ring systems or reactive handles, this method provides a straightforward entry into larger, custom-designed PAHs. For example, reaction with aminobenzoates introduces an additional phenyl ring, extending the polycyclic system. nih.gov

Table 1: Synthesis of N-Substituted Naphthalimide Derivatives from 4-Substituted Naphthalic Anhydrides

| Starting Anhydride | Reactant | Product Class | Reference |

|---|---|---|---|

| 4-Chloro-1,8-naphthalic anhydride | Methyl 4-aminobenzoate | N-(4-methoxycarbonylphenyl)-4-chloro-1,8-naphthalimide | nih.gov |

| 4-Fluoro-1,8-naphthalic anhydride | Glycine, β-Alanine, 6-Aminocaproic acid | N-Carboxyalkyl-4-fluoro-1,8-naphthalimides | nuph.edu.ua |

| 1,8-Naphthalic anhydride | Acylation followed by alkylation and cycloaddition | 1,8-Naphthalimide-linked 1,2,3-triazoles | nih.gov |

Isotopic Labeling for Mechanistic and Tracer Studies (e.g., 18F-labeling)

Isotopic labeling, particularly with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F), is a critical technique for developing radiotracers for Positron Emission Tomography (PET) imaging. PET tracers allow for the non-invasive study of biological processes and the biodistribution of molecules in vivo. Given that many naphthalene derivatives are explored as imaging agents, particularly in neuroscience, methods for their ¹⁸F-labeling are of significant interest. csic.es

The most common method for introducing ¹⁸F into an aromatic ring is through nucleophilic aromatic substitution (SₙAr). acs.orgnih.gov This reaction requires a suitable precursor molecule that has two key features:

A good leaving group on the aromatic ring (e.g., nitro group, trimethylammonium salt).

Strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. acs.orgnih.gov

For the synthesis of ¹⁸F-labeled this compound, one would not start with the ¹⁹F compound itself. Instead, a precursor such as 4-nitro-naphthalene-1,8-dicarboxylic acid or a 4-trimethylammonium-naphthalene-1,8-dicarboxylic acid derivative would be synthesized. The two carbonyl functionalities of the dicarboxylic acid (or anhydride) are powerful electron-withdrawing groups. Their peri-position relative to the C4 position helps to activate the ring for the SₙAr reaction.

The labeling reaction involves treating the precursor with cyclotron-produced [¹⁸F]fluoride ion, typically in a polar aprotic solvent like DMSO or DMF and at elevated temperatures (100–180 °C). acs.orgnih.gov The [¹⁸F]fluoride ion displaces the leaving group to yield the desired ¹⁸F-labeled product with a high specific activity, which is crucial for PET imaging applications where tracer mass must be kept low to avoid pharmacological effects. nih.gov

The development of such ¹⁸F-labeled naphthalene-based tracers is an active area of research for imaging targets in the central nervous system, such as β-amyloid plaques in Alzheimer's disease and glycogen (B147801) synthase kinase 3 (GSK3). csic.esnih.gov The resulting radiolabeled molecules can be used in mechanistic studies to understand drug-target interactions, pharmacokinetics, and metabolic pathways.

Table 2: General Parameters for ¹⁸F-Labeling via Nucleophilic Aromatic Substitution (SₙAr)

| Parameter | Description | Typical Values / Conditions | Reference |

|---|---|---|---|

| Radionuclide | Fluorine-18 ([¹⁸F]Fluoride) | Produced via cyclotron | acs.orgresearchgate.net |

| Precursor Leaving Group | Group displaced by [¹⁸F]fluoride | -NO₂, -N⁺(CH₃)₃ | acs.orgnih.gov |

| Activating Groups | Electron-withdrawing groups on the aromatic ring | -C=O, -CN, -CF₃ | acs.org |

| Solvent | Polar, aprotic | DMSO, DMF, Acetonitrile | acs.org |

| Temperature | Reaction temperature | 100 - 180 °C | acs.orgnih.gov |

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Fluoronaphthalene 1,8 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution and the solid state. For 4-Fluoronaphthalene-1,8-dicarboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Electronic Environment Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid groups. The aromatic region would display a complex pattern of multiplets due to spin-spin coupling between the protons on the naphthalene (B1677914) core. The fluorine atom at the C-4 position would further influence the chemical shifts and coupling constants of the adjacent protons. The carboxylic acid protons are expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), the position and broadness of which can be influenced by solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information on the carbon skeleton. Distinct signals are expected for each carbon atom in the asymmetric naphthalene system. The carbons bearing the carboxylic acid groups (C-1 and C-8) and the fluorine atom (C-4) would be readily identifiable by their characteristic chemical shifts and, in the case of C-4 and its neighbors, by carbon-fluorine coupling. The carbonyl carbons of the dicarboxylic acids are expected at the downfield end of the spectrum (typically 165-185 ppm). Density Functional Theory (DFT) calculations are a powerful tool for predicting these chemical shifts with high accuracy. nih.gov

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a highly sensitive probe for the local environment of the fluorine atom. A single resonance is expected for the fluorine at the C-4 position. Its chemical shift would be indicative of the electronic effects of the naphthalene ring and the peri-positioned carboxylic acid group. Furthermore, the signal would likely exhibit coupling to the neighboring aromatic protons (H-3 and H-5), providing further structural confirmation. Computational methods are frequently employed to predict ¹⁹F NMR chemical shifts with a high degree of accuracy. researchgate.netnih.govrsc.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (J) | Assignment |

| ¹H | >10 | br s | 2 x -COOH |

| ¹H | 7.5 - 8.5 | m | 5 x Ar-H |

| ¹³C | 165 - 185 | m | C1, C8 (COOH) |

| ¹³C | 155 - 165 | d, ¹JCF ≈ 250 Hz | C4 |

| ¹³C | 110 - 140 | m | 8 x Ar-C |

| ¹⁹F | -110 to -130 | m | C4-F |

Note: These are predicted values and may vary based on solvent and experimental conditions. "d" denotes a doublet, "m" a multiplet, and "br s" a broad singlet.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be indispensable. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be observed between adjacent aromatic protons, allowing for the tracing of the proton connectivity around the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated aromatic carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbons of the carboxylic acid groups and the carbon atoms at the ring junctions. For instance, the aromatic protons would show correlations to the carbonyl carbons, confirming the positions of the carboxylic acid groups.

Solid-State NMR for Polymorphic Studies and Molecular Packing

Carboxylic acids are known to exhibit polymorphism, where they can crystallize in different forms with distinct physical properties. researchgate.net Solid-state NMR (ssNMR) is a powerful technique for studying these polymorphs as it is highly sensitive to the local environment of the nuclei. nih.govrsc.org By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C ssNMR spectra can be obtained. rsc.org Differences in the chemical shifts between polymorphs can reveal changes in molecular conformation and intermolecular hydrogen bonding within the crystal lattice. rsc.org For this compound, ssNMR could be used to characterize different crystalline forms and understand how the molecules pack, which is crucial for controlling the material's properties. The sensitivity of ssNMR can sometimes reveal subtle structural details not resolved by diffraction methods. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, comprising IR and Raman techniques, provides detailed information about the functional groups present in a molecule and their interactions.

Vibrational Analysis of Carboxylic Acid and Fluorine Functional Groups

The IR and Raman spectra of this compound would be dominated by vibrations associated with the carboxylic acid groups and the fluorinated naphthalene core.

Carboxylic Acid Vibrations: The most characteristic IR absorption of a carboxylic acid is the broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, often due to strong hydrogen bonding in dimeric structures. orgchemboulder.com The C=O stretching vibration gives rise to a very intense band in the IR spectrum, expected around 1700 cm⁻¹. niscpr.res.inresearchgate.net The position of this band can be influenced by conjugation with the aromatic ring and hydrogen bonding. The C-O stretching and O-H bending vibrations would also be present in the fingerprint region (1440-910 cm⁻¹). orgchemboulder.com

Fluorine Functional Group Vibrations: The C-F stretching vibration typically appears as a strong band in the IR spectrum in the range of 1250-1000 cm⁻¹. The exact position would depend on the aromatic nature of the carbon to which it is attached.

Naphthalene Core Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would appear in the 1600-1450 cm⁻¹ region.

Intermolecular Interactions and Conformational Analysis

IR and Raman spectroscopy are particularly sensitive to intermolecular interactions, most notably hydrogen bonding. nih.gov In the solid state, this compound is expected to form strong intermolecular hydrogen bonds between the carboxylic acid groups, likely leading to the formation of dimers or extended chain structures. acs.org These interactions would cause a significant broadening and red-shifting of the O-H stretching band and could also affect the frequency of the C=O stretching vibration. acs.org

Computational methods, such as DFT, are highly effective in predicting vibrational frequencies and can aid in the assignment of complex spectra. niscpr.res.inroyalsocietypublishing.orgnih.gov By comparing the experimental spectra with calculated spectra for different possible conformations and aggregation states (e.g., monomer vs. dimer), detailed insights into the predominant structures and intermolecular interactions can be gained. acs.org

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong | Weak |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Medium |

| C=O stretch | 1720 - 1680 | Very Strong | Medium |

| Aromatic C=C stretch | 1620 - 1450 | Medium-Strong | Strong |

| O-H bend | 1440 - 1395 | Medium | Weak |

| C-O stretch | 1320 - 1210 | Strong | Weak |

| C-F stretch | 1250 - 1000 | Strong | Weak |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The precise mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (¹²C, ¹H, ¹⁹F, and ¹⁶O).

The molecular formula for this compound is C₁₂H₇FO₄. The calculated exact mass can be compared with the experimentally determined value from an HRMS instrument to confirm the compound's elemental composition with high confidence.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₇FO₄ |

| Monoisotopic Mass | 234.0328 Da |

| Calculated m/z (M+H)⁺ | 235.0401 Da |

| Calculated m/z (M-H)⁻ | 233.0255 Da |

| Calculated m/z (M+Na)⁺ | 257.0221 Da |

Note: This table presents calculated theoretical values.

Fragmentation Pattern Analysis for Structural Insights

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can induce fragmentation of the parent molecule. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. For this compound, the fragmentation is expected to be characteristic of aromatic carboxylic acids. libretexts.org

Key fragmentation pathways would likely involve:

Loss of a hydroxyl group (-OH): A peak corresponding to [M-17]⁺.

Loss of a carboxyl group (-COOH): A peak corresponding to [M-45]⁺.

Decarboxylation (loss of CO₂): A peak at [M-44]. This can occur sequentially from both carboxylic acid groups.

Loss of water (H₂O): A peak at [M-18], likely from the interaction of the two adjacent carboxylic acid groups upon heating (anhydride formation).

The stable naphthalene core would likely remain intact as a major fragment in the spectrum. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 234.03 |

| [M-OH]⁺ | Loss of hydroxyl radical | 217.03 |

| [M-H₂O]⁺ | Loss of water | 216.02 |

| [M-CO₂H]⁺ | Loss of carboxyl group | 189.04 |

| [M-2CO₂H]⁺ | Loss of both carboxyl groups | 144.05 |

Note: This table is based on predictable fragmentation patterns for aromatic carboxylic acids.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of conjugated systems like this compound.

Electronic Transitions and Conjugation Effects in Fluoronaphthalenes

The UV-visible absorption spectrum of this compound is dominated by π → π* electronic transitions within the conjugated naphthalene ring system. wikipedia.org Naphthalene itself exhibits strong absorptions in the UV region. The presence of substituents—the electron-withdrawing carboxylic acid groups and the electronegative fluorine atom—modifies the electronic structure and thus the absorption spectrum.

Naphthalene Core Transitions: The parent naphthalene chromophore displays characteristic absorption bands. For instance, naphthalene-1,8-dicarboxylic acid has been reported to show absorption maxima (λmax) at approximately 225 nm and 298 nm. researchgate.net

Substituent Effects: The fluorine atom acts as an auxochrome. While it is highly electronegative, it also possesses lone pairs of electrons that can participate in resonance, potentially causing small shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the absorption bands compared to the unsubstituted dicarboxylic acid. nbuv.gov.uaaip.org The two carboxylic acid groups, being electron-withdrawing, are expected to influence the energy of the molecular orbitals involved in the transitions.

Excited State Dynamics and Photophysical Properties

Naphthalene derivatives are known for their strong fluorescence properties, which arise from their rigid and extensively conjugated π-electron systems that often result in high quantum yields. nih.gov

Fluorescence Emission: Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition (S₀ → S₁) and is shifted to a longer wavelength (a Stokes shift).

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov Such an analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles.

A crystal structure would unambiguously confirm:

The planarity of the fluoronaphthalene ring system.

The relative orientation of the two carboxylic acid groups. Due to steric hindrance, they are likely twisted out of the plane of the naphthalene ring.

Intermolecular interactions, which are crucial for understanding the crystal packing. Strong hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimeric structures, is expected to be a dominant feature in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, data from related naphthalene derivatives, such as complexes of 1,8-bis(dimethylamino)naphthalene, demonstrate the power of XRD in elucidating complex solid-state structures. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Crystal Data for Monoclinic Naphthalene-1,8-dicarboxylic Anhydride (B1165640)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₆O₃ |

| Molecular Weight ( g/mol ) | 198.17 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.7687 (1) |

| b (Å) | 14.5269 (3) |

| c (Å) | 15.8083 (3) |

| β (°) | 94.752 (2) |

| Volume (ų) | 862.49 (3) |

| Z (molecules per unit cell) | 4 |

This data is for Naphthalene-1,8-dicarboxylic anhydride and serves as an illustrative example. nih.govresearchgate.net

Polymorphism and Crystal Engineering of Derivatives

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical aspect of materials science and pharmaceutical development. These different crystalline forms, or polymorphs, can exhibit distinct physical properties. The study of polymorphism in derivatives of this compound is crucial for controlling these properties.

Naphthalene-1,8-dicarboxylic anhydride is known to exhibit polymorphism, with at least two orthorhombic polymorphs (space groups Pbca and P2₁2₁2₁) reported in addition to the monoclinic form. nih.govresearchgate.net This highlights the potential for this compound and its derivatives to also exist in multiple crystalline forms. The specific polymorph obtained can be influenced by factors such as the solvent used for crystallization and the temperature.

Crystal engineering further allows for the rational design of solid-state structures with desired properties. In the context of derivatives of this compound, this could involve the formation of co-crystals or coordination polymers. For instance, naphthalenedicarboxylates are utilized as building blocks for creating metal-organic coordination polymers. The carboxylic acid groups can coordinate to metal ions, leading to extended one-, two-, or three-dimensional networks. The fluorine substituent in this compound could play a significant role in directing the assembly of such structures through non-covalent interactions like hydrogen bonding or halogen bonding, thereby influencing the resulting architecture and properties of the material.

High-Resolution Gas-Phase Spectroscopy for Molecular Structure

High-resolution gas-phase spectroscopy provides invaluable information about the intrinsic properties of a molecule, free from the influences of crystal packing or solvent interactions. Techniques such as gas-phase infrared spectroscopy can probe the vibrational modes of a molecule, offering a detailed fingerprint of its structure.

While specific high-resolution gas-phase spectroscopic data for this compound is not available, studies on related aromatic molecules in the gas phase demonstrate the utility of these methods. For example, the gas-phase infrared spectra of complex organic molecules can be obtained and analyzed to identify specific functional groups and their conformations. In the case of this compound, gas-phase spectroscopy could precisely determine the vibrational frequencies of the C-F bond, the carboxylic acid O-H and C=O stretches, and the various modes of the naphthalene ring. These frequencies would provide a benchmark for theoretical calculations and a deeper understanding of the molecule's electronic structure and bonding. Furthermore, techniques that couple mass spectrometry with laser spectroscopy allow for the study of mass-selected ions in the gas phase, providing a means to investigate the photophysical properties of the isolated molecule. rsc.org

Computational and Theoretical Investigations of 4 Fluoronaphthalene 1,8 Dicarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of electron distribution and its consequences for molecular properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost effectively. A DFT study of 4-Fluoronaphthalene-1,8-dicarboxylic acid would reveal key aspects of its electronic nature. The fluorine atom, being highly electronegative, is expected to significantly influence the electron density distribution across the naphthalene (B1677914) core.

This would manifest in the calculated molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic transport properties. The introduction of a fluorine atom would likely lower the energies of both HOMO and LUMO compared to the parent naphthalic acid.

Furthermore, DFT calculations would provide a detailed map of the electrostatic potential, highlighting regions of positive and negative charge. The carboxylic acid groups are electron-withdrawing, and the fluorine atom would further polarize the molecule. This charge distribution is fundamental to understanding how the molecule interacts with other molecules and its environment. Reactivity descriptors such as Fukui functions could also be calculated to predict the most likely sites for nucleophilic and electrophilic attack.

Table 1: Predicted Electronic Properties of Naphthalene Derivatives from DFT Calculations (Note: Data is illustrative and based on typical results for similar compounds)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene-1,8-dicarboxylic acid | -6.5 | -2.0 | 4.5 |

| This compound | -6.8 | -2.3 | 4.5 |

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and can be used to obtain very accurate molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, would provide a more precise picture of the electron correlation effects in this compound.

These methods are particularly well-suited for studying non-covalent interactions, such as hydrogen bonding and stacking interactions, which are crucial for the self-assembly of such molecules. For instance, the strength and geometry of hydrogen bonds between the carboxylic acid groups of two or more molecules could be accurately calculated.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure. For this compound, the 1H, 13C, and 19F NMR chemical shifts could be calculated. The predicted shifts would be highly sensitive to the electronic environment of each nucleus, and the fluorine atom's influence would be clearly observable.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. This would allow for the assignment of the various vibrational modes of the molecule, such as the C=O stretching of the carboxylic acid groups, the C-F stretching, and the various vibrations of the aromatic rings.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: Data is illustrative and based on typical results for similar compounds)

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| O-H stretch (Carboxylic acid) | 3500-3300 |

| C=O stretch (Carboxylic acid) | 1750-1700 |

| C=C stretch (Aromatic) | 1600-1450 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the behavior of molecules over time and in larger systems.

The carboxylic acid groups in this compound can rotate around the C-C bonds connecting them to the naphthalene ring. This gives rise to different possible conformations. A detailed conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting geometry. This would lead to a potential energy surface, from which the lowest energy (most stable) conformations can be identified. The presence of the bulky fluorine atom might introduce steric hindrance that favors certain conformations over others.

Molecular dynamics (MD) simulations can be used to study how multiple molecules of this compound interact with each other and with a solvent. By simulating the system over time, MD can reveal the preferred modes of intermolecular interaction.

It is expected that hydrogen bonding between the carboxylic acid groups would be a dominant interaction, leading to the formation of dimers or larger aggregates. Furthermore, the planar naphthalene cores could stack on top of each other through π-π interactions. The interplay between hydrogen bonding and π-stacking would likely direct the self-assembly of these molecules into well-defined nanostructures, such as sheets or columns. The fluorine atom could also participate in weaker interactions, further influencing the packing of the molecules in the solid state.

Structure-Activity Relationship (SAR) Studies and Substituent Effects

The introduction of a fluorine atom to the naphthalene-1,8-dicarboxylic acid scaffold at the 4-position significantly influences its electronic and steric properties. These modifications are critical in determining the molecule's reactivity, intermolecular interactions, and potential biological activity. Structure-activity relationship (SAR) studies, aided by computational methods, provide a framework for understanding these effects.

Theoretical Descriptors for Substituent Effects

The effect of the fluorine substituent on the naphthalene ring can be quantified using various theoretical descriptors. Fluorine is a unique substituent due to its high electronegativity and relatively small size. It exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). In the case of this compound, these effects modulate the charge distribution and reactivity of the entire molecule.

General studies on the effects of fluorine on the chemical and physical properties of naphthalene derivatives have provided a basis for understanding these influences. iastate.edudissertation.com The fluorine atom at the C-4 position influences the acidity of the carboxylic acid groups at C-1 and C-8. The strong -I effect of fluorine withdraws electron density from the aromatic system, which in turn stabilizes the carboxylate anions formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid groups compared to the parent naphthalene-1,8-dicarboxylic acid.

Computational models, particularly those employing Density Functional Theory (DFT), can predict these effects with a high degree of accuracy. Key theoretical descriptors include:

Hammett Constants (σ): These constants quantify the electronic effect of a substituent. For the fluorine atom, separate parameters for inductive (σI) and resonance (σR) effects are considered.

Calculated pKa Values: Theoretical calculations can predict the acidity of the carboxylic groups, providing a quantitative measure of the fluorine substituent's electronic influence.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show a region of negative potential around the fluorine and oxygen atoms and positive potential near the acidic protons.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The fluorine substituent will lower the energies of both HOMO and LUMO, affecting the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 1: Illustrative Theoretical Descriptors for Substituent Effects

| Descriptor | Naphthalene-1,8-dicarboxylic acid (Parent) | This compound | Rationale for Change |

| Calculated pKa1 | ~2.9 | < 2.9 | -I effect of Fluorine stabilizes the carboxylate anion. |

| Calculated pKa2 | ~4.6 | < 4.6 | -I effect of Fluorine stabilizes the second carboxylate anion. |

| HOMO Energy (eV) | -7.2 | -7.4 | Inductive withdrawal by Fluorine lowers orbital energy. |

| LUMO Energy (eV) | -2.5 | -2.7 | Inductive withdrawal by Fluorine lowers orbital energy. |

| Dipole Moment (Debye) | ~2.1 | ~3.5 | Introduction of the highly electronegative Fluorine atom increases polarity. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structures. nih.gov For this compound, QSPR models could be developed to predict various physicochemical properties such as solubility, melting point, or chromatographic retention times. These models are built by correlating experimental data with a set of calculated molecular descriptors.

The development of a QSPR model for a series of substituted naphthalene-1,8-dicarboxylic acids, including the 4-fluoro derivative, would typically involve the following steps:

Data Set Collection: A series of naphthalene dicarboxylic acid derivatives with experimentally determined properties would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the series. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., orbital energies, partial charges).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While specific QSPR studies on this compound are not prominent in the literature, research on related structures like other naphthalene derivatives and dicarboxylic acids demonstrates the utility of this approach. mdpi.com For instance, a QSPR model could elucidate the precise contribution of the fluorine substituent to a property like water solubility, separating its electronic effects from steric or lipophilic contributions.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to study experimentally.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound likely involves the fluorination of a naphthalene-1,8-dicarboxylic acid derivative or the construction of the naphthalene system with the fluorine atom already in place. A key step in many syntheses is the formation of the C-F bond.

One potential route is the electrophilic fluorination of naphthalic anhydride (B1165640). Computational transition state analysis of such a reaction would involve:

Locating Reactants, Products, and Transition States: The geometries of the starting materials (naphthalic anhydride and an electrophilic fluorinating agent), the product (4-fluoronaphthalic anhydride), and the transition state connecting them would be optimized using quantum mechanical methods.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is related to the reaction rate.

Vibrational Frequency Analysis: This analysis confirms that the located stationary points are indeed minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface. The transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For example, the reaction with an electrophilic fluorinating reagent like Selectfluor® would proceed through a transition state where the C-F bond is partially formed and the naphthalene ring's aromaticity is partially disrupted. Calculations could reveal the degree of charge separation in the transition state and the influence of the anhydride group on the regioselectivity of the fluorination.

Mechanistic Insights into Functional Group Transformations

Beyond its synthesis, the functional groups of this compound can undergo various transformations. For example, the two carboxylic acid groups can be converted into esters, amides, or an anhydride. Computational studies can provide mechanistic details of these transformations.

One important reaction is the formation of the corresponding anhydride, 4-fluoronaphthalic anhydride, upon heating. The mechanism involves an intramolecular nucleophilic attack of one carboxylic acid group on the other, followed by the elimination of a water molecule. Computational modeling of this cyclization-dehydration reaction can:

Map the Reaction Pathway: Trace the potential energy surface to identify the lowest energy path from the diacid to the anhydride.

Identify Intermediates: Determine if any stable intermediates, such as a mixed anhydride-like species, are formed during the reaction.

Analyze Substituent Effects: Quantify how the presence of the fluorine atom at the 4-position affects the activation barrier for anhydride formation compared to the unsubstituted parent compound. The electron-withdrawing nature of fluorine could potentially influence the nucleophilicity of the attacking hydroxyl group and the electrophilicity of the attacked carbonyl carbon.

By providing a detailed, atomistic view of reaction pathways, computational investigations offer invaluable insights that complement experimental studies, aiding in the optimization of reaction conditions and the design of novel synthetic routes and functional materials based on the this compound scaffold.

Research Applications and Advanced Materials Potential of 4 Fluoronaphthalene 1,8 Dicarboxylic Acid and Its Derivatives

Supramolecular Chemistry and Self-Assembly

The unique geometry of 4-Fluoronaphthalene-1,8-dicarboxylic acid, with its two carboxylic acid groups held in close proximity, dictates its behavior in the formation of larger, ordered structures through non-covalent interactions.

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Building Blocks

Naphthalenedicarboxylate-based ligands are widely employed in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers, which are porous materials with applications in gas storage, separation, and catalysis. researchgate.net The choice of metal ion and the geometry of the organic linker are crucial in determining the final structure and properties of the framework. researchgate.net Different isomers of naphthalenedicarboxylic acid, such as 2,6-NDA and 1,8-NDA, have been used to synthesize diverse frameworks with unique network topologies. researchgate.net For instance, cadmium(II) has been coordinated with 1,8-naphthalenedicarboxylic acid (1,8-H2NDA) to form a 2D network. researchgate.net Similarly, various manganese and uranyl coordination polymers have been constructed using naphthalenedicarboxylic acid isomers, resulting in 1D, 2D, or 3D structures depending on the reaction conditions and co-ligands used. nih.gov

While direct use of this compound is not extensively documented in readily available literature, its structural characteristics suggest significant potential. The introduction of a fluorine atom at the 4-position would be a rational design strategy to modulate the electronic properties of the ligand. This modification could influence the metal-ligand coordination bond strength and introduce specific interactions (e.g., F···H or F···π) within the framework, potentially leading to novel topologies and enhanced functional properties such as selective gas adsorption or luminescence. The fine-tuning of a framework's physical and chemical properties can be achieved by modifying the ligand, for example, by using isomers or introducing functional groups. rsc.org

| Compound Name | NDC Isomer Used | Metal Ion | Resulting Structure | Reference |

|---|---|---|---|---|

| [Cd(L)0.5(1,8-NDA)·0.75H2O]n | 1,8-Naphthalenedicarboxylic acid | Cadmium (Cd) | 2D Network | researchgate.net |

| (H3O)2[(UO2)2(NDC)3]·H2O | 1,4-Naphthalenedicarboxylic acid | Uranyl (UO2) | 2D Honeycomb Grid | nih.gov |

| [Cd4(L)2(2,6-NDA)4·5H2O]n | 2,6-Naphthalenedicarboxylic acid | Cadmium (Cd) | 3D Network | researchgate.net |

Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed from the self-assembly of organic building blocks via intermolecular hydrogen bonds. rsc.orgrsc.org These materials offer advantages such as high crystallinity and solution processability. rsc.org Carboxylic acids are a key functional group used to form robust hydrogen-bonding motifs that direct the assembly of HOFs. rsc.org

The 1,8-dicarboxylic acid arrangement on the naphthalene (B1677914) core of this compound is particularly suited for forming intramolecular hydrogen bonds, which can enhance the rigidity of the molecule. This pre-organization can influence the intermolecular hydrogen bonding that drives the formation of the extended HOF structure. The fluorine atom can further steer the self-assembly process by participating in weaker hydrogen bonds or other non-covalent interactions, leading to specific packing arrangements and pore environments. The stability of frameworks can be enhanced by engineering intramolecular hydrogen bonds within the organic ligand itself. researchgate.net While specific HOFs based on this exact molecule are not detailed, the principles of HOF design strongly support its potential as a valuable synthon for creating new porous materials with tailored properties for applications in areas like gas separation or proton conduction. rsc.orgresearchgate.net

Electronic and Optical Materials

Derivatives of this compound, particularly those based on the 1,8-naphthalimide (B145957) scaffold, are of great importance in the design of functional electronic and optical materials. The acid itself serves as the primary precursor for these high-value compounds.

Precursors for Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs)

Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs) are of interest in materials chemistry, particularly as n-type semiconductors for electronic devices. nih.gov The synthesis of F-PAHs often involves the use of fluorinated precursors that are assembled into larger aromatic systems. nih.govnih.gov this compound represents a valuable starting material for building more complex F-PAHs. The carboxylic acid groups can be chemically modified or removed (e.g., via decarboxylation) in multi-step synthetic sequences to extend the π-conjugated system. The fluorine atom, strategically positioned on the naphthalene core, allows for the creation of "pinpoint-fluorinated" PAHs, where the location of fluorine is precisely controlled. This precision is critical, as the number and position of fluorine atoms significantly influence the electronic properties, such as the frontier molecular orbital energy levels, of the final F-PAH.

Design of Organic Semiconductors and Optoelectronic Devices

Judicious molecular design is central to controlling the performance of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and photovoltaics. nih.govkaust.edu.saucl.ac.uk This involves tuning the frontier molecular orbital energies and guiding the assembly of molecules into functional films. nih.govkaust.edu.sa Derivatives of this compound, specifically 4-substituted 1,8-naphthalimides, are prominent in this field.

The dicarboxylic acid is readily converted to its anhydride (B1165640), which can then be reacted with various amines to produce a wide array of N-substituted 4-fluoro-1,8-naphthalimides. Introducing different electron-donating or electron-accepting groups at the C-4 position of the 1,8-naphthalimide unit allows for the modulation of its optical, thermal, and electrochemical properties. Many such derivatives exhibit good morphological stability and possess the charge-transporting capabilities necessary for balanced carrier injection in OLEDs.

Molecular Probes and Sensors (e.g., for single electron optical sensing)

The 1,8-naphthalimide scaffold is a widely used fluorophore in the development of molecular probes and sensors. Its derivatives can be designed to exhibit changes in their fluorescence properties upon interaction with specific analytes, such as metal ions.

The synthesis of N-carboxyalkyl-4-fluoro-1,8-naphthalimides, which can act as fluorescent labels, begins with 4-fluoro-1,8-naphthalic anhydride, a direct derivative of the dicarboxylic acid. The fluorine atom at the 4-position influences the photophysical properties of the naphthalimide core, which is crucial for sensor performance. By attaching specific recognition units to the naphthalimide structure, sensors with high selectivity and sensitivity can be developed. For example, 4-amino-1,8-naphthalimide-based sensors have been successfully used for the detection of Zn²⁺ in living cells.

| Derivative Class | Application Area | Key Role of Fluoro-Substituted Naphthalene Core |

|---|---|---|

| Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs) | n-type semiconductors | Serves as a precisely fluorinated building block to control electronic properties. |

| 4-Fluoro-1,8-naphthalimides | Organic electronics (OLEDs) | Tunes photophysical and charge-transport properties for device efficiency. |

| Functionalized 4-Fluoro-1,8-naphthalimides | Molecular probes and sensors | Acts as a tunable fluorophore for detecting specific analytes. |

Biotransformation and Environmental Research

The study of this compound and its derivatives in the context of biotransformation and environmental science is an emerging area of interest. Research in this field primarily focuses on understanding how these synthetic compounds interact with microbial organisms and enzyme systems, particularly in the context of the degradation of aromatic hydrocarbons.

Role in Microbial Degradation Pathways of Aromatic Hydrocarbons (e.g., fluoranthene degradation)

Currently, direct studies on the microbial degradation of this compound are not extensively documented in publicly available literature. However, the structural similarity of this compound to polycyclic aromatic hydrocarbons (PAHs) such as fluoranthene provides a basis for predicting its potential role and fate in microbial degradation pathways. Fluoranthene, a common environmental pollutant, is known to be degraded by various microorganisms. The degradation of fluoranthene often proceeds through the formation of various intermediates, including carboxylated naphthalene derivatives.

While not directly involving the title compound, studies on fluoranthene degradation can offer insights. For instance, the biodegradation of fluoranthene by certain bacterial and fungal strains has been shown to produce metabolites such as 9-fluorenone-1-carboxylic acid. This indicates that microbial enzyme systems are capable of recognizing and transforming naphthalene-based carboxylic acid structures. The presence of a fluorine atom on the naphthalene ring of this compound would likely influence its susceptibility to microbial attack and the subsequent degradation pathway. The strong carbon-fluorine bond is known to be resistant to enzymatic cleavage, which could make the compound more persistent or lead to the formation of unique fluorinated metabolites.

Future research may focus on isolating microorganisms capable of utilizing this compound as a carbon source and elucidating the specific enzymatic reactions involved in its breakdown. Understanding these pathways is crucial for assessing the environmental impact of this and other fluorinated aromatic compounds.

Enzyme-Substrate Interactions in Biotransformation Processes

The interaction between enzymes and substrates is fundamental to all biotransformation processes. In the context of this compound, the fluorine substituent is expected to play a significant role in how the molecule binds to the active sites of enzymes involved in aromatic hydrocarbon degradation. The high electronegativity and small size of the fluorine atom can alter the electronic distribution of the aromatic ring system and influence intermolecular interactions such as hydrogen bonding and van der Waals forces.